4-Tert-butylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylazepane is an organic compound with the molecular formula C10H21N. It is a seven-membered ring structure containing a secondary amine and a tert-butyl group.
Mechanism of Action
Target of Action
Similar compounds such as 4-tert-butylphenoxyalkoxyamines have been designed as potential dual-target ligands for parkinson’s disease, indicating a possible interaction with the beta-2 adrenergic receptor and monoamine oxidase b .
Mode of Action
Based on the structure of similar compounds, it is hypothesized that 4-tert-butylazepane may interact with its targets to influence dopamine regulation
Biochemical Pathways
Similar compounds have been shown to affect pathways related to dopamine regulation
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
Similar compounds have been shown to induce changes in gene expression related to cardiac development and melanin synthesis, resulting in cardiotoxicity and hypopigmentation
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, 4-tert-butylphenol, a toxic environmental pollutant with moderate bioaccumulation, environmental persistence, and long-term toxicity, has been shown to pose a hazard to aquatic organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable dihaloalkane, followed by cyclization to form the azepane ring. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Tert-butylazepane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
4-Tert-butylpiperidine: Similar structure but with a six-membered ring.
4-Tert-butylmorpholine: Contains an oxygen atom in the ring.
4-Tert-butylpyrrolidine: A five-membered ring structure.
Uniqueness: 4-Tert-butylazepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-tert-butylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPNGGYIWAYMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78813-90-8 |
Source
|
Record name | 4-tert-butylazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.